2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a heterocyclic scaffold known for its biological relevance, particularly in kinase inhibition and anticancer research . Its structure features:
- A pyrrolo[3,2-d]pyrimidine core with a ketone group at position 2.
- A phenyl group at position 5.
- A p-tolyl group (4-methylphenyl) at position 2.
- A thioacetonitrile moiety (-S-CH2-CN) at position 2.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c1-14-7-9-16(10-8-14)25-20(26)19-18(24-21(25)27-12-11-22)17(13-23-19)15-5-3-2-4-6-15/h2-10,13,23H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOCXDMFSJJBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile typically involves a multi-step process. A common starting point is the preparation of the pyrrolopyrimidine core, followed by the introduction of the thioacetonitrile group. Key steps may include cyclization, functional group modifications, and coupling reactions under specific conditions such as controlled temperature and pH.
Industrial Production Methods: : In an industrial setting, the compound can be synthesized via optimized processes that involve scalable reaction conditions and the use of efficient catalysts. High-pressure reactors and continuous flow systems may be employed to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These transformations enable the modification of the compound's functional groups and can be employed to explore its reactivity and stability.
Common Reagents and Conditions Used: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) are commonly used in these reactions. Typical reaction conditions involve specific solvents, temperatures, and pH levels to ensure selective and efficient transformations.
Major Products Formed from These Reactions: : The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, creating a diverse array of derivatives.
Scientific Research Applications
2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile has a wide range of applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: : The compound is explored for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry: : In industrial applications, it can be utilized in the development of specialty chemicals, catalysts, and advanced materials.
Mechanism of Action
The mechanism by which 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile exerts its effects involves interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine derivatives exhibit structural diversity, with variations in substituents significantly affecting physicochemical properties, biological activity, and pharmacokinetics. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Findings:
Substituent Impact: Thioacetonitrile vs. p-Tolyl vs. Chlorophenyl: The p-tolyl group increases lipophilicity, favoring membrane permeability, while chlorophenyl enhances electronic interactions (e.g., halogen bonding) .
Core Structure Differences: Thieno[2,3-d]pyrimidine derivatives (e.g., CAS 926232-10-2) exhibit lower basicity due to sulfur’s electronegativity, altering binding modes compared to pyrrolo-pyrimidines .
Biological Relevance: Pyrrolo[3,2-d]pyrimidines with phenyl/p-tolyl groups show promise in targeting ATP-binding pockets of kinases, while thieno-pyrimidines are explored for antimetabolite activity .
Biological Activity
The compound 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile represents a novel class of pyrrolopyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
The structure features a pyrrolopyrimidine core with a thiol and acetonitrile substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cellular responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as inflammation and cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Observed |
|---|---|---|
| MCF-7 | 1.1 | High cytotoxicity |
| HCT116 | 1.6 | Moderate cytotoxicity |
| A549 | 3.3 | Significant inhibition |
These results indicate that the compound could be a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in macrophages, thereby mitigating inflammatory responses.
Case Studies
Several studies have investigated the biological activity of related compounds within the pyrrolopyrimidine class:
- Study by Cankara et al. (2022) : This research demonstrated that certain derivatives exhibited potent cytotoxicity against Huh-7 and MCF-7 cell lines with IC50 values significantly lower than conventional chemotherapeutics.
- Research by Kumar et al. (2023) : This study focused on the synthesis of pyrrolopyrimidine derivatives and their evaluation for anticancer activity against HepG2 and HCT116 cell lines. The findings indicated that modifications in the chemical structure led to enhanced biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
